molecular formula C11H10N2O B1288087 3-(1H-pyrazol-1-ylmethyl)benzaldehyde CAS No. 78425-11-3

3-(1H-pyrazol-1-ylmethyl)benzaldehyde

Cat. No.: B1288087
CAS No.: 78425-11-3
M. Wt: 186.21 g/mol
InChI Key: VKSSMLBTEXYZDT-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C11H10N2O. It is characterized by the presence of a benzaldehyde group attached to a pyrazole ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-ylmethyl)benzaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Methylene Bridge: The pyrazole ring is then reacted with a suitable alkylating agent, such as chloromethylbenzene, in the presence of a base to form the pyrazol-1-ylmethyl intermediate.

    Introduction of the Benzaldehyde Group: The final step involves the oxidation of the intermediate to introduce the benzaldehyde group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

Scientific Research Applications

3-(1H-pyrazol-1-ylmethyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-ylmethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The benzaldehyde group can undergo reversible reactions, such as Schiff base formation, which further contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-1-ylmethyl)benzoic acid
  • 3-(1H-pyrazol-1-ylmethyl)benzyl alcohol
  • 3-(1H-pyrazol-1-ylmethyl)benzene

Uniqueness

3-(1H-pyrazol-1-ylmethyl)benzaldehyde is unique due to the presence of both the pyrazole ring and the benzaldehyde group, which confer distinct chemical reactivity and biological activity. The methylene bridge connecting these two functional groups allows for versatile modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

3-(pyrazol-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-9-11-4-1-3-10(7-11)8-13-6-2-5-12-13/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSSMLBTEXYZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594630
Record name 3-[(1H-Pyrazol-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78425-11-3
Record name 3-[(1H-Pyrazol-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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